molecular formula C7H6N2 B1605601 Phenyldiazomethane CAS No. 766-91-6

Phenyldiazomethane

Cat. No.: B1605601
CAS No.: 766-91-6
M. Wt: 118.14 g/mol
InChI Key: CRGRWBQSZSQVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyldiazomethane is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Classical Preparation Methods of Phenyldiazomethane

Oxidation of Hydrazones

Another classical approach involves the oxidation of hydrazones derived from benzaldehyde to this compound.

Key Points:

  • Hydrazones are prepared by reacting benzaldehyde with hydrazine hydrate.
  • Oxidation is achieved using manganese dioxide (MnO2) at room temperature for short durations (10–15 minutes).
  • Alternative oxidants such as silver oxide, barium manganate, or nickel oxide have been tested but give poorer results.
  • The product is isolated as a pink powder and characterized by NMR and IR spectroscopy.
Oxidant Reaction Time Temperature Yield (%) Notes
MnO2 10–15 min Room temp 80–90 Best results, mild conditions
AgO Variable Room temp Poor Less effective
BaMnO4 Variable Room temp Poor Less effective
NiO2 Variable Room temp Poor Less effective

(Table adapted from)

Modern and Mild Preparation Methods

Preparation via Benzenesulfonyl Hydrazide Derivatives with Electron-Withdrawing Groups

Recent patented methods have introduced milder and safer routes to this compound derivatives by using benzenesulfonyl hydrazides substituted with electron-withdrawing groups (EWG) such as nitro, trifluoromethyl, or cyano groups.

Method Overview:

  • Benzenesulfonyl chloride derivatives with EWG are reacted with hydrazine hydrate at low temperatures (-30 to 10 °C) to form substituted benzenesulfonyl hydrazides.
  • These hydrazides undergo condensation with aldehydes or ketones.
  • The resulting hydrazides decompose at mild temperatures (-20 to 40 °C) to release the diazomethane derivative slowly.
  • This slow release maintains low diazo compound concentration, reducing risks of explosion and side reactions.
  • The diazo precursors are chemically stable and can be stored at room temperature for months.

Advantages:

  • Mild reaction conditions.
  • Improved safety due to controlled diazo release.
  • Stable intermediates allow easier handling and storage.
  • Applicable to temperature-sensitive substrates and functional groups.
Step Conditions Notes
Hydrazide formation -30 to 10 °C Molar ratio benzenesulfonyl chloride:hydrazine 1:2 to 3
Condensation with aldehyde/ketone 20 to 60 °C Formation of hydrazide intermediate
Diazomethane derivative release -20 to 40 °C Slow, controlled release
Catalyst Silver salts (carbonate, acetate, triflate, etc.) Catalyzes decomposition if needed

(Table adapted from)

In Situ Generation from Tosylhydrazones for Homologation Reactions

In situ generation of this compound from tosylhydrazones is widely used for aldehyde homologation.

Key Insights:

  • Tosylhydrazones are generated from aldehydes and tosylhydrazine.
  • Under basic conditions in ethereal solvents, this compound is formed transiently.
  • The diazo compound reacts with aldehydes to give homologated ketones.
  • The reaction can be optimized by solvent choice (THF/H2O mixtures) and reagent stoichiometry.
  • The process avoids isolation of the unstable diazo compound, improving safety.

(Table summarizing solvent effects on yield from):

Solvent System Yield of Homologated Product Notes
Ether Moderate Lower efficiency
THF Good Better solubility and reactivity
THF/H2O (9:1) Best Highest yield and selectivity

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield/Notes Safety/Handling
Oxidation of hydrazones Benzaldehyde + hydrazine hydrate MnO2 oxidation at room temp 80–90% yield; pink powder product Moderate stability; handle with care
Base-induced decomposition of tosylhydrazones Benzaldehyde tosylhydrazone Base (NaH, KOtBu), THF or THF/H2O Moderate to good yields; in situ generation Highly reactive; store cold in ether
Benzenesulfonyl hydrazide derivatives with EWG (patented) EWG-substituted benzenesulfonyl chloride + hydrazine hydrate Low temp (-30 to 10 °C), silver catalysts Stable intermediates; mild diazo release Safer, stable precursors; mild conditions
In situ generation from tosylhydrazones for homologation Aldehydes + tosylhydrazine Base, THF/H2O solvent Efficient homologation; avoids isolation Safer due to in situ generation

Properties

CAS No.

766-91-6

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

IUPAC Name

diazomethylbenzene

InChI

InChI=1S/C7H6N2/c8-9-6-7-4-2-1-3-5-7/h1-6H

InChI Key

CRGRWBQSZSQVIE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=[N+]=[N-]

Canonical SMILES

C1=CC=C(C=C1)C=[N+]=[N-]

Key on ui other cas no.

766-91-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In an oven-dried round bottom flask was placed benzaldehyde tosylhydrazone (1.15 g, 4.2 mmol), followed by 4.3 mL of a 1.0 M solution of sodium methoxide in methanol (2.3 g Na metal dissolved in absolute methanol and diluted to 100 mL). The mixture was swirled until all the contents dissolved. Most of the solvent was removed via rotary evaporation and the last traces of solvent by evacuation of the flask under high vacuum for 2 hours. The solid obtained was subjected to a Kugelrohr distillation at 215° C. and 200 millitorr for 1 hour. At 68-70° C., the title compound, as a red oil, was collected in a receiver flask in a quantitative yield.
Quantity
1.15 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of sodium methoxide (1.2 equivalent, 4.0 ml of 1M solution in methanol) in tert-butyl methyl ether (12 ml) was added N-nitroso-N-benzyl-p-toluenesulphonamide (966 mg, 3.34 mmol) in small portions at room temperature. After the addition was finished the reaction mixture was refluxed for 15-30 minutes. The reaction mixture was cooled and washed with water (3×12 ml). The etheral solution of phenyldiazomethane was dried over sodium sulphate for 30 minutes.
Name
sodium methoxide
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
966 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

N-Nitroso-N-benzyl-p-toluene sulphonamide (966 mg, 3.33 mmol) was added in small portions to a solution of sodium methoxide (2.0 ml of 2M solution in methanol) in t-butyl methyl ether (12 ml) and methanol (2 ml) at room temperature. After the addition was finished the reaction mixture was refluxed for 15-30 min. The reaction mixture was cooled and washed with water (3×6 ml). The ethereal solution of phenyl diazomethane was dried over sodium sulphate for 30 minutes. The solvent was removed in vacuo and the residue distilled under reduce pressure to give phenyl diazomethane as a dark red oil (30% yield, b.p. 20° C. at 1 mmHg) which was immediately dissolved in t-butyl methyl ether (6 ml).
Quantity
966 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To benzaldehyde hydrazone (5.95 g, 0.05 moles) in 1,2-dichloroethane (50 ml) containing 1,1,3,3-tetramethylguanidine (26.4 ml) and iodine (2 ml, 1% w/v solution) was added peracetic acid solution (11.4 ml, 1.27 × 0.05 moles) over 12 minutes at 0°. The red solution, which was gently evolving nitrogen, was stirred for 20 minutes at 0° to -5° before being washed with water (5 × 250 ml) and made up to 250 ml in a volumetric flask. An aliquot (50 ml) treated with excess acetic acid yielded 199 ml gas at NTP which corresponded to a yield of diazoalkane of 88.9%.
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
26.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.